Oxalamide, N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(p-tolyl)-
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Overview
Description
N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is a complex organic compound with the molecular formula C22H26N4O3 It is known for its unique structure, which includes a benzoyl group attached to a piperazine ring, further linked to an ethanediamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Alkylation: The 4-benzoylpiperazine is then alkylated with 2-chloroethylamine to introduce the ethyl chain.
Coupling with Ethanediamide: Finally, the product is coupled with N’-(4-methylphenyl)ethanediamide under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of benzoyl oxides and piperazine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- Phenyl (4-tosylpiperazin-1-yl)methanone
Uniqueness
N-[2-(4-Benzoylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C22H26N4O3/c1-17-7-9-19(10-8-17)24-21(28)20(27)23-11-12-25-13-15-26(16-14-25)22(29)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
PEOOGPIUZQROMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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